Mattson Boronate Urea Pinacol Ester
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Overview
Description
Mattson Boronate Urea Pinacol Ester, with the chemical formula C21H21BF6N2O3 and a molecular weight of 474.20 g/mol , is a user-friendly, bench-stable white solid. This compound is known for its moderate acidity (pKa in DMSO = 9.5) and enhanced catalytic abilities and stability in select reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mattson Boronate Urea Pinacol Ester involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Mattson Boronate Urea Pinacol Ester undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents such as or .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids , while reduction can produce alcohols or amines .
Scientific Research Applications
Mattson Boronate Urea Pinacol Ester has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a building block for biologically active molecules.
Industry: Used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of Mattson Boronate Urea Pinacol Ester involves its ability to act as a Lewis acid catalyst. The boron atom in the compound coordinates with the carbonyl oxygen of the urea group, enhancing its acidity and catalytic efficiency. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
- Bis(pinacolato)diboron
- Phenylboronic acid
- 4-tert-Butylphenylboronic acid
- 2-Aminopyrimidine-5-boronic acid pinacol ester
Uniqueness
Mattson Boronate Urea Pinacol Ester stands out due to its moderate acidity and enhanced catalytic abilities compared to conventional ureas. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C21H21BF6N2O3 |
---|---|
Molecular Weight |
474.2 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C21H21BF6N2O3/c1-18(2)19(3,4)33-22(32-18)15-7-5-6-8-16(15)30-17(31)29-14-10-12(20(23,24)25)9-13(11-14)21(26,27)28/h5-11H,1-4H3,(H2,29,30,31) |
InChI Key |
OJFYKTGJRXTBRH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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